N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation reaction of the appropriate carboxylic acid or acid chloride with the corresponding amine . For instance, a compound with a similar structure, “N-(2,4-difluorophenyl)-2-fluorobenzamide”, was synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its substructures. It contains a benzoxazole ring attached to a benzofuran ring via a carboxamide linkage. The benzoxazole ring is substituted with a 2-chloro-4,5-difluorophenyl group . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups and can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, especially at positions activated by the fluorine and chlorine substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its molecular weight, the polarity of its functional groups, and the presence of aromatic systems and halogen substituents .Future Directions
Given the presence of biologically active substructures in this compound, it could be of interest in medicinal chemistry research. Future studies could focus on synthesizing this compound and testing its biological activity. Additionally, its potential interactions with biological targets could be explored using computational methods .
Properties
IUPAC Name |
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF2N2O3/c23-14-10-16(25)15(24)9-13(14)22-27-17-8-12(5-6-19(17)30-22)26-21(28)20-7-11-3-1-2-4-18(11)29-20/h1-10H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMMHMYVIXMTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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